molecular formula C17H16N2O5S B2511213 N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251610-13-5

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2511213
CAS No.: 1251610-13-5
M. Wt: 360.38
InChI Key: NOFAUUXJISYOCP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, hydroxy, and carboxamide, contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

albicans .

Mode of Action

It’s known that similar compounds have shown antimicrobial activity . The compound might interact with its targets, leading to changes that inhibit the growth of these microbes.

Biochemical Pathways

It’s known that similar compounds have shown antimicrobial activity , suggesting that they may affect pathways related to microbial growth and survival.

Result of Action

It’s known that similar compounds have shown antimicrobial activity , suggesting that they may inhibit the growth of certain microbes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water has been noted to promote the crystallization of similar compounds . .

Biochemical Analysis

Biochemical Properties

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2, inhibiting its activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This results in changes in the expression of genes involved in inflammation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with a gradual decrease in activity as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative and conjugative reactions, resulting in the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as lipophilicity and molecular size .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action . The subcellular localization can influence the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of a thienopyridine core, followed by functionalization at specific positions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of functional groups and the thienopyridine core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-8-9(23-2)4-5-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFAUUXJISYOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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